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Compound of Interest

Compound Name: 4-Formylphenoxyacetic acid

Cat. No.: B182531 Get Quote

CAS Number: 22042-71-3

This technical guide provides a comprehensive overview of 4-Formylphenoxyacetic acid, a

versatile intermediate in organic synthesis, particularly for the development of novel therapeutic

agents. This document is intended for researchers, scientists, and professionals in the field of

drug development and medicinal chemistry.

Physicochemical Properties
4-Formylphenoxyacetic acid, also known as (4-carboxymethoxy)benzaldehyde, is a solid

organic compound.[1][2] Its key physical and chemical properties are summarized below.
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Property Value Reference

CAS Number 22042-71-3 [3]

Molecular Formula C₉H₈O₄ [1][3]

Molecular Weight 180.16 g/mol [1][3]

Appearance
Pale cream to cream to pale

brown powder
[4]

Melting Point 193-196 °C

Solubility Soluble in hot methanol [2]

IUPAC Name 2-(4-formylphenoxy)acetic acid [1]

InChI Key
OYNIIKHNXNPSAG-

UHFFFAOYSA-N

SMILES OC(=O)COc1ccc(C=O)cc1

Synthesis and Mechanism
4-Formylphenoxyacetic acid is typically synthesized via a Williamson ether synthesis. This

involves the reaction of 4-hydroxybenzaldehyde with an acetate synthon, such as chloroacetic

acid or ethyl bromoacetate, in the presence of a base. The aldehyde group provides a reactive

site for further modification, making this compound a valuable building block.

Experimental Protocol: Synthesis of 4-Formylphenoxyacetic Acid

This protocol is adapted from established methods for synthesizing phenoxyacetic acid

derivatives.[5][6][7]

Materials:

4-hydroxybenzaldehyde

Ethyl bromoacetate or Chloroacetic acid

Potassium carbonate (K₂CO₃) or Sodium hydroxide (NaOH)
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Dimethylformamide (DMF) or Water

Hydrochloric acid (HCl) for acidification

Ethyl acetate (EtOAc)

Brine

Procedure:

Alkylation:

Dissolve 4-hydroxybenzaldehyde (1 equivalent) in DMF.

Add potassium carbonate (2 equivalents) to the solution.

Add ethyl bromoacetate (1 equivalent) dropwise to the mixture.

Stir the reaction mixture at room temperature for 12 hours or heat to 80°C for 4 hours to

form the corresponding ester, ethyl 2-(4-formylphenoxy)acetate.[5][7]

Hydrolysis:

The resulting ester is then subjected to hydrolysis. This can be achieved by adding a

solution of sodium hydroxide and heating the mixture.

Work-up and Purification:

After cooling, the reaction mixture is acidified with HCl to precipitate the crude product.

The precipitate is collected by filtration, washed with water, and dried.

Further purification can be achieved by recrystallization from a suitable solvent, such as

aqueous ethanol or hot methanol, to yield pure 4-Formylphenoxyacetic acid.[2]
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Starting Materials

Reaction Steps

Products

4-Hydroxybenzaldehyde

Step 1: Williamson Ether Synthesis
(Alkylation)

Ethyl Bromoacetate K2CO3 in DMF

Base/Solvent

Ethyl 2-(4-formylphenoxy)acetate
(Intermediate Ester)

Step 2: Ester Hydrolysis

4-Formylphenoxyacetic Acid

Acidification (HCl)NaOH / H2O, Heat

Click to download full resolution via product page

Caption: General workflow for the synthesis of 4-Formylphenoxyacetic acid.

Applications in Drug Discovery and Development
4-Formylphenoxyacetic acid serves as a critical scaffold and intermediate in the synthesis of

a wide range of biologically active molecules. Its phenoxyacetic acid core combined with a

reactive aldehyde group allows for extensive chemical modification to explore structure-activity

relationships (SAR).

Key Therapeutic Areas:

Anti-inflammatory Agents (COX-2 Inhibitors): The phenoxyacetic acid moiety is a key

structural feature in some non-steroidal anti-inflammatory drugs (NSAIDs). Derivatives of 4-
formylphenoxyacetic acid have been synthesized and evaluated as selective

cyclooxygenase-2 (COX-2) inhibitors, which are sought after for their potential to reduce

inflammation with fewer gastrointestinal side effects than non-selective inhibitors.[5]
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Antidiabetic Agents (FFA1 Agonists): The free fatty acid receptor 1 (FFA1) is a G-protein

coupled receptor that enhances glucose-stimulated insulin secretion, making it a target for

type 2 diabetes treatment.[8] Phenoxyacetic acid derivatives have been identified as potent

FFA1 agonists, and 4-formylphenoxyacetic acid is a key starting material for creating

libraries of these compounds.[8]

Enzyme Inhibitors: Derivatives have been synthesized and evaluated as tyrosinase

inhibitors, which are of interest in treating hyperpigmentation disorders and have applications

in the food industry.

Antimicrobial Agents: Various Schiff base and other derivatives synthesized from 4-
formylphenoxyacetic acid have shown promising antibacterial and antifungal activities.

Chemical Derivatization

Therapeutic Targets & Applications

4-Formylphenoxyacetic Acid
(CAS 22042-71-3)

Schiff Base Formation Wittig Reaction Reductive Amination Other Condensations

Antimicrobial Agents COX-2 Inhibitors
(Anti-inflammatory)

FFA1 Agonists
(Antidiabetic) Tyrosinase Inhibitors

Click to download full resolution via product page

Caption: Role of 4-Formylphenoxyacetic acid as a scaffold in drug discovery.

Biological Activity and Quantitative Data
While 4-Formylphenoxyacetic acid is primarily an intermediate, its derivatives have

demonstrated significant biological activity. The data below pertains to compounds synthesized

from 4-formylphenoxyacetic acid.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://pubmed.ncbi.nlm.nih.gov/26482570/
https://www.benchchem.com/product/b182531?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/26482570/
https://www.benchchem.com/product/b182531?utm_src=pdf-body
https://www.benchchem.com/product/b182531?utm_src=pdf-body
https://www.benchchem.com/product/b182531?utm_src=pdf-body-img
https://www.benchchem.com/product/b182531?utm_src=pdf-body
https://www.benchchem.com/product/b182531?utm_src=pdf-body
https://www.benchchem.com/product/b182531?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b182531?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Derivative
Class

Target Key Finding IC₅₀ / Activity Reference

Phenoxy Acetic

Acid Derivatives
COX-1

Mild to moderate

inhibitory effects.

IC₅₀ = 4.07 ±

0.12 to 14.5 ±

0.2 µM

[5]

Phenoxy Acetic

Acid Derivatives
COX-2

Potent inhibitory

activity.

IC₅₀ = 0.08 ±

0.01 to 0.15 ±

0.01 µM

[5]

Phenoxyacetic

Acid Derivatives
FFA1 Agonist

Potent agonistic

activity for

potential

diabetes

treatment.

EC₅₀ = 43.6 nM [8]

4-

hydroxybenzalde

hyde derivatives

Tyrosinase

More potent

inhibitory

activities than the

parent

compound.

IC₅₀ < 1.22 mM

Experimental Protocol: In Vitro COX Inhibition Assay (General)

This protocol outlines a general method for evaluating the COX-1/COX-2 inhibitory activity of

compounds derived from 4-formylphenoxyacetic acid.[5]

Objective: To determine the IC₅₀ values of test compounds against ovine COX-1 and human

recombinant COX-2.

Materials:

Test compounds (dissolved in DMSO)

Ovine COX-1 and human recombinant COX-2 enzymes

Arachidonic acid (substrate)
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Reaction buffer (e.g., Tris-HCl)

EIA (Enzyme Immunoassay) kit for prostaglandin E₂ (PGE₂) detection

Procedure:

Enzyme Preparation: Prepare solutions of COX-1 and COX-2 enzymes in the reaction buffer.

Incubation:

In a multi-well plate, add the enzyme solution, reaction buffer, and various concentrations

of the test compound.

Pre-incubate the mixture for a specified time (e.g., 15 minutes) at a controlled temperature

(e.g., 37°C).

Reaction Initiation: Add arachidonic acid to each well to initiate the enzymatic reaction.

Reaction Termination: After a set incubation period (e.g., 10 minutes), stop the reaction by

adding a quenching solution (e.g., HCl).

Quantification: Measure the concentration of PGE₂, a primary product of the COX reaction,

using a competitive EIA kit according to the manufacturer's instructions.

Data Analysis:

Calculate the percentage of inhibition for each concentration of the test compound relative

to a vehicle control.

Plot the percent inhibition against the logarithm of the compound concentration and

determine the IC₅₀ value using non-linear regression analysis.

Safety and Handling
4-Formylphenoxyacetic acid requires careful handling in a laboratory setting.

Hazard Classifications: Acute toxicity (oral, Category 4), Skin irritation (Category 2), Eye

irritation (Category 2), and Specific target organ toxicity - single exposure (respiratory

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b182531?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b182531?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


system, Category 3).[1]

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319

(Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

Precautionary Measures: Use in a well-ventilated area or fume hood. Wear appropriate

personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid

inhalation of dust and contact with skin and eyes.

Storage: Store in a cool, dry place (recommended 2-8°C), away from oxidizing agents. The

compound may be air-sensitive.[2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b182531#4-formylphenoxyacetic-acid-cas-number-
22042-71-3]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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